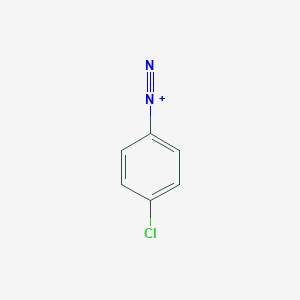

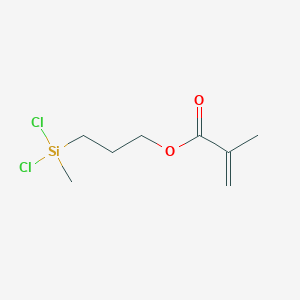

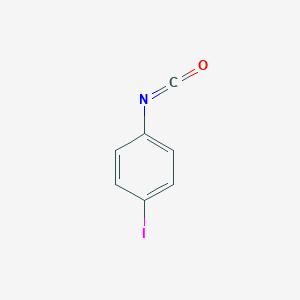

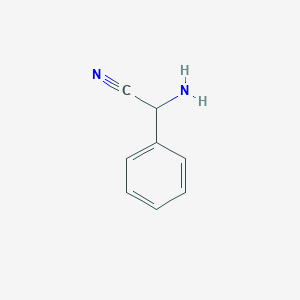

1-(プロプ-2-イン-1-イル)-1H-イミダゾール

概要

説明

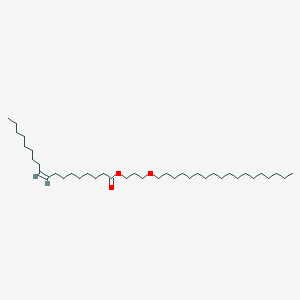

ベンゾイル-rA ホスホラミダイトは、5’-O-(4,4’-ジメトキシトリチル)-N6-ベンゾイル-2’-O-[(tert-ブチル)ジメチルシリル]-アデノシン-3’-O-[(2-シアノエチル)-(N,N-ジイソプロピル)]-ホスホラミダイトとしても知られており、オリゴヌクレオチド合成に使用される化合物です。ベンゾイル塩基保護を施したヌクレオシドアデノシンを含み、RNA合成での使用を目的としています。 この化合物は高純度であることで知られており、治療開発や診断研究など、さまざまな用途で使用されています .

科学的研究の応用

Bz-rA Phosphoramidite is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. Its applications include:

Therapeutic Development: Used in the synthesis of antisense oligonucleotides and siRNA for gene silencing therapies.

Diagnostic Research: Employed in the creation of probes and primers for PCR and other diagnostic assays.

Basic Research: Utilized in the study of RNA structure and function, as well as in the development of RNA-based technologies

作用機序

ベンゾイル-rA ホスホラミダイトの作用機序は、化学合成中のオリゴヌクレオチドへの組み込みに関与しています。この化合物の保護基は、合成プロセス中にヌクレオシドがそのままの状態を保つことを保証します。 ホスホラミダイト基は、ヌクレオチド間のホスホジエステル結合形成を促進し、伸長中のオリゴヌクレオチド鎖へのヌクレオシドの逐次的な添加を可能にします .

生化学分析

Biochemical Properties

It has been found to participate in certain chemical reactions . For instance, it has been used in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines . The compound acts as a photosensitizer in this reaction, playing a crucial role in the generation of singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) through energy transfer and a single electron transfer pathway .

Cellular Effects

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . For example, it has been found to exhibit inhibitory effects against α-amylase, pancreatic lipase, and β-glucuronidase . These enzymes play significant roles in various cellular processes, including carbohydrate digestion, lipid metabolism, and glucuronide detoxification .

Molecular Mechanism

The molecular mechanism of 1-(prop-2-yn-1-yl)-1H-imidazole involves its interaction with various biomolecules. In the visible-light-induced oxidative formylation reaction, both the starting material and the product act as photosensitizers . Singlet oxygen and superoxide anion are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Temporal Effects in Laboratory Settings

It has been used in reactions that yield products in good yields under mild conditions

Metabolic Pathways

The compound has been found to inhibit enzymes such as α-amylase, pancreatic lipase, and β-glucuronidase , which are involved in important metabolic pathways

準備方法

合成経路と反応条件

ベンゾイル-rA ホスホラミダイトの合成には、ベンゾイル基とtert-ブチルジメチルシリル基によるヌクレオシドアデノシンの保護が含まれます。主な手順は以下のとおりです。

5’-OH基の保護: これは、4,4’-ジメトキシトリチルクロリド(DMT-Cl)を使用して行われます。

2’-OH基の保護: これは、tert-ブチルジメチルシリルクロリド(TBDMS-Cl)を使用して行われます。

アミノ基の保護: この目的には、ベンゾイルクロリド(Bz-Cl)が使用されます。

ホスフィチル化: 最終段階では、2-シアノエチルN,N-ジイソプロピルクロロホスホラミダイトを使用してホスホラミダイト基が添加されます

工業生産方法

ベンゾイル-rA ホスホラミダイトの工業生産は、同様の合成経路に従いますが、より大規模に行われます。高収率と高純度を確保するために、自動合成システムが頻繁に使用されます。 このプロセスには、HPLCやNMR分析など、厳格な品質管理手順が含まれており、最終製品が要求される仕様を満たしていることを保証します .

化学反応の分析

反応の種類

ベンゾイル-rA ホスホラミダイトは、オリゴヌクレオチド合成中にいくつかの重要な反応を起こします。

デトリチル化: 5’-OH基を露出させるために、DMT基が除去されます。

カップリング: ホスホラミダイトは、伸長中のオリゴヌクレオチド鎖の5’-OH基と反応します。

キャッピング: 反応していない5’-OH基は、副反応を防ぐためにキャップされます。

一般的な試薬と条件

デトリチル化: 通常、ジクロロメタン(DCM)中のトリクロロ酢酸(TCA)を使用して実行されます。

カップリング: アセトニトリル中のテトラゾールまたはその誘導体によって活性化されます。

キャッピング: テトラヒドロフラン(THF)中の無水酢酸とN-メチルイミダゾール。

酸化: 水とピリジン中のヨウ素.

主要な生成物

これらの反応の主要な生成物は、正しい配列の目的のオリゴヌクレオチドです。 反応条件と精製段階を慎重に制御することで、不純物を最小限に抑えます .

科学研究への応用

ベンゾイル-rA ホスホラミダイトは、特にRNAオリゴヌクレオチドの合成において、科学研究で広く使用されています。その用途には以下が含まれます。

治療開発: 遺伝子サイレンシング療法におけるアンチセンスオリゴヌクレオチドやsiRNAの合成に使用されます。

診断研究: PCRやその他の診断アッセイ用のプローブやプライマーの作成に使用されます。

類似化合物との比較

ベンゾイル-rA ホスホラミダイトは、Ac-rC ホスホラミダイトやiBu-rG ホスホラミダイトなどの他のRNAホスホラミダイトに似ています。 特定の保護基と高純度により、特に治療用途に適しています。類似した化合物には以下が含まれます。

Ac-rC ホスホラミダイト: シチジンの組み込みに使用されます。

iBu-rG ホスホラミダイト: グアノシンの組み込みに使用されます。

rU ホスホラミダイト: ウリジンの組み込みに使用されます

ベンゾイル-rA ホスホラミダイトは、オリゴヌクレオチド合成における厳格な不純物管理と高収率により、研究や産業におけるハイリスクな用途に適した選択肢として優れています .

特性

IUPAC Name |

1-prop-2-ynylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-2-4-8-5-3-7-6-8/h1,3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOQKSGJGCADAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)

![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)